N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Overview
Description
This would typically include the compound’s molecular formula, structure, and any known synonyms or identifiers.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary catalysts or solvents.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Dopamine Receptor Affinity
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide derivatives have been studied for their affinity to dopamine receptors. A study on the structural modifications of a high-affinity and selective dopamine D(4) receptor ligand indicated that changes in the amide bond and intermediate alkyl chain affected the dopamine D(4) receptor affinity. Semirigid analogues were also created, showing affinity values in the same range as their opened counterparts, providing insights into the structural elements critical for receptor interaction (Perrone et al., 2000).
Chemokine Receptor Antagonism
The compound N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, possessing benzamide functionality, was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist. The compound underwent tritium/hydrogen exchange, and the labeling pattern was studied, indicating multiple labeled species. This provides insights into the chemical behavior and potential labeling strategies for this class of compounds (Hong et al., 2015).
Human Adenovirus Inhibition
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide analogues have been discovered as potent inhibitors of human adenovirus (HAdV), addressing an unmet medical need for therapy in immunocompromised patients and individuals with community-acquired pneumonia. These compounds showed increased selectivity indexes and sub-micromolar to low micromolar potency against HAdV. Preliminary mechanistic studies suggested that these compounds target the HAdV DNA replication process or suppress later steps of the HAdV life cycle (Xu et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some or all of this information may not be available. In such cases, experimental studies would be needed to determine these properties.
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)9-12/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDUMSWYSKSKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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